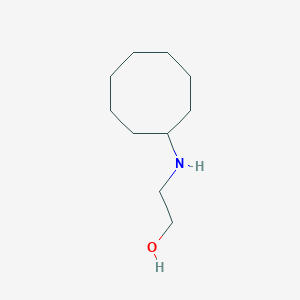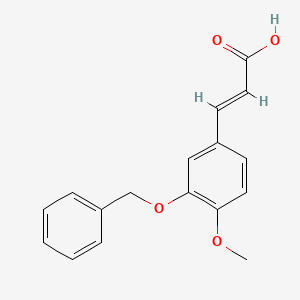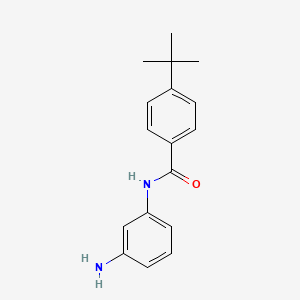
N-(3-aminophenyl)-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Aminophenyl)-4-tert-butylbenzamide (also known as NAP-4TB) is an organic compound that has been studied for its potential applications in the field of biochemistry and physiology. NAP-4TB is a derivative of benzamide, a type of organic amide compound, and is composed of a benzene ring with an amide group at the 3-position and a tert-butyl group at the 4-position. NAP-4TB has been studied for its potential applications in drug design, as well as its possible use as a substrate for enzyme reactions.
Scientific Research Applications
Catalysis and Synthesis
Research on compounds with tert-butyl groups, such as tert-butylmethylphosphino groups, has shown significant applications in catalysis, particularly in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These studies demonstrate the utility of tert-butyl-containing compounds in the efficient preparation of chiral pharmaceutical ingredients, highlighting their potential in synthetic chemistry (Imamoto et al., 2012).
Antidiabetic Research
Compounds structurally similar to N-(3-aminophenyl)-4-tert-butylbenzamide, such as those containing tert-butylbenzamide groups, have been explored for their antidiabetic effects through PPARα/γ dual activation. These studies suggest the potential of tert-butylbenzamide derivatives in treating type 2 diabetes and related metabolic disorders by improving glucose and lipid metabolism (Jung et al., 2017).
Sensor Development
Research into the development of biosensors has utilized compounds with tert-butylbenzamide functionalities for the electrocatalytic determination of biomolecules. Such studies underscore the role of these compounds in creating sensitive and selective sensors for biomedical applications (Karimi-Maleh et al., 2014).
Antioxidant Activity
The electrochemical properties of amino-substituted benzamides, which share structural features with this compound, have been studied for their potential antioxidant activity. These investigations provide insights into the mechanisms through which such compounds can act as powerful antioxidants by scavenging free radicals, suggesting their application in developing new antioxidant agents (Jovanović et al., 2020).
Aggregation-Induced Emission
Studies on phenylbenzoxazole-based organic compounds related to this compound have explored the mechanism of condensed-state emission enhancement. Such research highlights the potential application of tert-butylbenzamide derivatives in the field of material science, particularly in the development of new fluorescent materials (Li et al., 2015).
properties
IUPAC Name |
N-(3-aminophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,18H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYCYSDEMRRTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


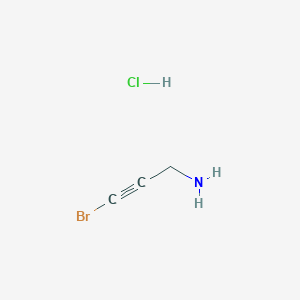
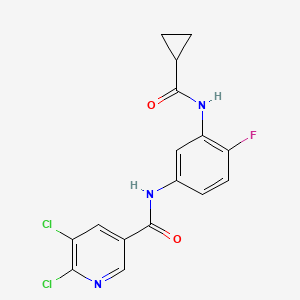
![N-([1,1'-biphenyl]-2-yl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2860725.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2860726.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2860727.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2860729.png)
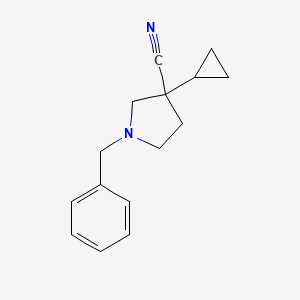

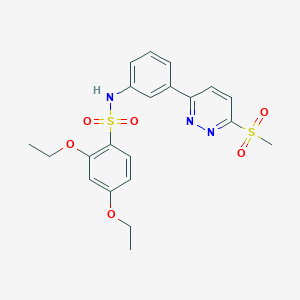

![7-(4-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2860740.png)
